

The Molecular Target of CCB02: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCB02 is a novel small molecule inhibitor that selectively targets the protein-protein interaction between the Centrosomal P4.1-associated protein (CPAP) and tubulin. By binding to β -tubulin at the designated CPAP binding site, **CCB02** competitively disrupts this interaction, leading to a cascade of events that culminate in the selective elimination of cancer cells exhibiting centrosome amplification. This document provides a comprehensive overview of the molecular target of **CCB02**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

The Molecular Target: The CPAP-Tubulin Interaction

The primary molecular target of **CCB02** is the interaction between CPAP and tubulin.[1][2] CPAP is a crucial protein involved in centriole duplication and pericentriolar material (PCM) recruitment. The interaction between CPAP and tubulin is a negative regulatory mechanism; tubulin binding to CPAP limits its ability to recruit PCM and subsequently nucleate microtubules.[1][2]

CCB02 functions as a competitive inhibitor of this interaction. It directly binds to β -tubulin at the site typically occupied by a specific domain of CPAP (the PN2-3 domain).[1][2] This disruption



of the CPAP-tubulin interaction leads to the premature activation of centrosomes, causing an increase in microtubule nucleation.[1][2]

Mechanism of Action in Cancer Cells

Many cancer cells are characterized by centrosome amplification, a condition where cells possess more than the normal two centrosomes. To survive and proliferate, these cells have developed a mechanism to cluster their extra centrosomes into two functional poles during mitosis, a process known as centrosome clustering.[3][4][5][6] This allows for a pseudo-bipolar division, avoiding the lethal consequences of multipolar mitosis.

CCB02 exploits this vulnerability of cancer cells. By inhibiting the CPAP-tubulin interaction, CCB02 causes the supernumerary centrosomes in cancer cells to become hyperactive in nucleating microtubules.[1][2] This increased microtubule density counteracts the forces that enable centrosome clustering, leading to centrosome de-clustering and the formation of multipolar spindles during mitosis.[1][2] The resulting multipolar division triggers a prolonged mitotic arrest and ultimately leads to apoptotic cell death.[1][2][7] This selective action against cancer cells with amplified centrosomes makes the CPAP-tubulin interaction an attractive therapeutic target.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for CCB02's activity.

Parameter	Value	Assay	Reference
IC50 (CPAP-tubulin interaction)	0.441 μΜ	PN2-3 CPAP-GST pull-down assay	[2]
Binding Affinity (KD)	3.56 μM (for CPAP peptide to tubulin)	Isothermal Titration Calorimetry (ITC)	[2]



Cell Line	Cancer Type	IC50 (Cell Proliferation)	Reference
Pop10	Lung Cancer	0.86 μΜ	[2]
HCC827-GR	Lung Cancer	1.2 μΜ	[2]
H1975T790M	Lung Cancer	1.5 μΜ	[2]
HCC1833-GR	Lung Cancer	1.15 μΜ	[2]
SW1271	Lung Cancer	1.61 μΜ	[2]
SCC13	Squamous Cell Carcinoma	2.41 μΜ	[2]
PC-9	Lung Cancer	2.94 μΜ	[2]

Experimental Protocols PN2-3 CPAP-GST Pull-Down Assay

This assay is used to quantify the inhibitory effect of **CCB02** on the CPAP-tubulin interaction.

Materials:

- GST-tagged CPAP PN2-3 domain fusion protein
- · Glutathione-agarose beads
- · Purified tubulin
- CCB02
- Lysis buffer (e.g., RIPA buffer)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels



- Western blotting apparatus and reagents
- Anti-tubulin antibody

Protocol:

- Immobilization of Bait Protein: Incubate the GST-tagged CPAP PN2-3 fusion protein with glutathione-agarose beads to allow for binding.
- Washing: Wash the beads with wash buffer to remove any unbound fusion protein.
- Binding Reaction: Incubate the immobilized GST-CPAP PN2-3 with purified tubulin in the presence of varying concentrations of CCB02 or a vehicle control.
- Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-tubulin antibody to detect the amount of tubulin that was pulled down by the GST-CPAP PN2-3. The signal intensity is then quantified to determine the IC50 of CCB02.

AlphaScreen Assay for High-Throughput Screening

This assay was utilized for the initial identification of compounds that disrupt the CPAP-tubulin interaction.

Materials:

- GST-tagged CPAP PN2-3 domain
- · Biotinylated tubulin
- Streptavidin-coated donor beads
- · Anti-GST acceptor beads
- Assay buffer



Compound library (including CCB02)

Protocol:

- Reaction Setup: In a microplate, combine the GST-tagged CPAP PN2-3, biotinylated tubulin, and the test compound (e.g., CCB02).
- Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads to the reaction mixture.
- Incubation: Incubate the plate in the dark to allow for the binding reactions to occur.
- Signal Detection: If CPAP and tubulin interact, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation. If a compound inhibits the interaction, the beads remain separated, and the signal is reduced.
- Data Analysis: The signal intensity is measured, and a decrease in signal in the presence of a compound indicates inhibitory activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

NMR spectroscopy was employed to confirm the direct binding of **CCB02** to tubulin and to identify its binding site.

Materials:

- Purified tubulin
- CCB02
- CPAP-derived peptide (residues 375-386)
- NMR spectrometer

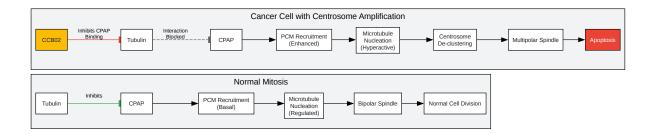
Protocol:



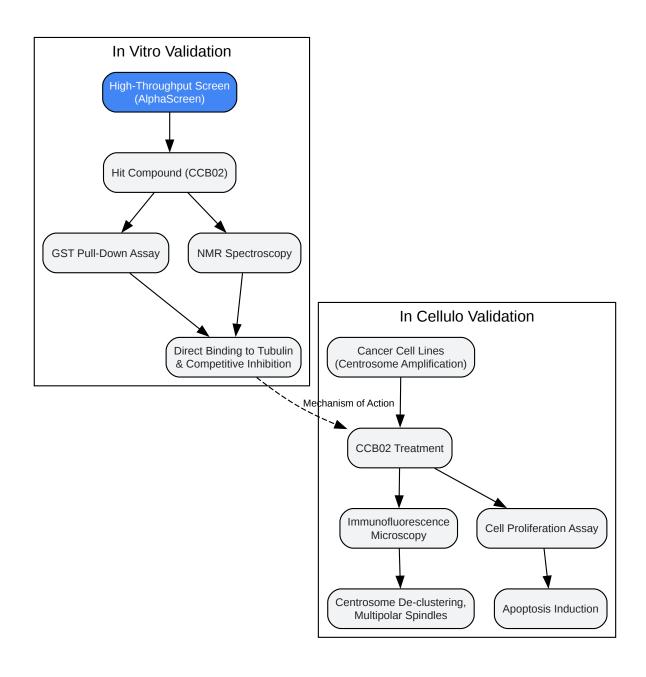
- 1D-1H NMR: Acquire a one-dimensional proton NMR spectrum of **CCB02** in the absence and presence of tubulin. Changes in the chemical shifts and line broadening of the **CCB02** signals upon addition of tubulin indicate direct binding.
- INPHARMA (Interligand NOEs for PHArmacophore MApping): This experiment is used to map the binding site.
 - Acquire NMR spectra of a mixture of tubulin, CCB02, and the CPAP-derived peptide.
 - The observation of intermolecular Nuclear Overhauser Effects (NOEs) between CCB02 and the CPAP peptide, which are transferred through their mutual binding to tubulin, confirms that they bind to the same site on the protein.

Visualizations Signaling Pathway of CCB02 Action









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